molecular formula C14H30O6Si B1592140 Vinyltris(methoxypropoxy)silane CAS No. 303746-21-6

Vinyltris(methoxypropoxy)silane

Cat. No.: B1592140
CAS No.: 303746-21-6
M. Wt: 322.47 g/mol
InChI Key: GIULZHHFWWUSIH-UHFFFAOYSA-N
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Description

Vinyltris(methoxypropoxy)silane is a versatile organosilicon compound widely used as a coupling agent and adhesion promoter. It is characterized by its ability to form strong bonds with both organic and inorganic materials, making it valuable in various industrial applications. The compound’s molecular structure allows it to enhance the compatibility and performance of composite materials, particularly in the fields of coatings, adhesives, and sealants.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyltris(methoxypropoxy)silane can be synthesized through several methods. One common approach involves the alcoholysis reaction of vinyltrichlorosilane with methoxypropanol. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors and distillation units to achieve the desired product quality. The process may include steps such as purification, distillation, and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Vinyltris(methoxypropoxy)silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed during hydrolysis can react with other silanol groups or with hydroxyl groups on surfaces, leading to the formation of strong siloxane linkages.

    Addition Reactions: The vinyl group in the compound can participate in addition reactions with various unsaturated compounds.

Common Reagents and Conditions:

    Hydrolysis: Typically conducted in the presence of water and a catalyst, such as an acid or base.

    Condensation: Often facilitated by heating and the presence of a catalyst.

    Addition Reactions: May require specific catalysts and controlled reaction conditions to achieve the desired product.

Major Products:

    Siloxane Networks: Formed through condensation reactions, these networks enhance the mechanical and thermal properties of composite materials.

    Functionalized Surfaces: The compound can modify surfaces to improve adhesion and compatibility with other materials.

Scientific Research Applications

Vinyltris(methoxypropoxy)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent to improve the adhesion between different materials in composite systems.

    Biology: Employed in the modification of biomaterials to enhance their compatibility and performance in biological environments.

    Medicine: Investigated for its potential in drug delivery systems and medical device coatings to improve biocompatibility and functionality.

    Industry: Widely used in the production of coatings, adhesives, and sealants to enhance their performance and durability.

Comparison with Similar Compounds

    Vinyltrimethoxysilane: Similar in structure but with methoxy groups instead of methoxypropoxy groups.

    Vinyltriethoxysilane: Contains ethoxy groups instead of methoxypropoxy groups.

    Vinyltris(2-methoxyethoxy)silane: Features methoxyethoxy groups instead of methoxypropoxy groups.

Uniqueness: Vinyltris(methoxypropoxy)silane is unique due to its specific functional groups, which provide distinct properties such as enhanced flexibility and compatibility with a wide range of materials. Its ability to form strong siloxane linkages makes it particularly valuable in applications requiring durable and high-performance composite materials.

Properties

IUPAC Name

ethenyl-tris(3-methoxypropoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O6Si/c1-5-21(18-12-6-9-15-2,19-13-7-10-16-3)20-14-8-11-17-4/h5H,1,6-14H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUJDDNOLKLDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCO[Si](C=C)(OCCCOC)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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